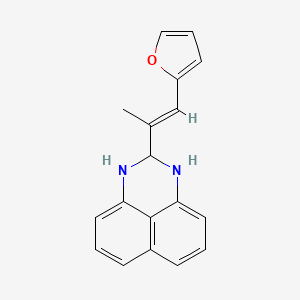
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidin beinhaltet typischerweise die Reaktion von Furanderivaten mit geeigneten Aminen unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Kondensation von Furan-2-carbaldehyd mit einem geeigneten Amin in Gegenwart eines Katalysators, gefolgt von der Cyclisierung zur Bildung des Perimidinrings .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann zu Furanonen oxidiert werden.
Reduktion: Die Verbindung kann zu Dihydrofuranderivaten reduziert werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Furanring und am Perimidin-Kern auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Furanone, Dihydrofuranderivate und substituierte Perimidinen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antiviraler Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. In biologischen Systemen kann es beispielsweise bestimmte Enzyme hemmen oder in zelluläre Prozesse eingreifen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1-(Furan-2-yl)prop-1-en-2-yl)-1H-benzimidazol
- 2-(1-(Furan-2-yl)prop-1-en-2-yl)-1H-imidazol
- 2-(1-(Furan-2-yl)prop-1-en-2-yl)-1H-pyrimidin
Einzigartigkeit
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidin ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
315230-90-1 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
2-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C18H16N2O/c1-12(11-14-7-4-10-21-14)18-19-15-8-2-5-13-6-3-9-16(20-18)17(13)15/h2-11,18-20H,1H3/b12-11+ |
InChI-Schlüssel |
JGBDGHPTJYSDRP-VAWYXSNFSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CO1)/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Kanonische SMILES |
CC(=CC1=CC=CO1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



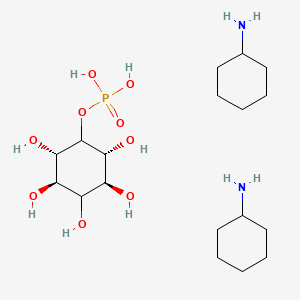
![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
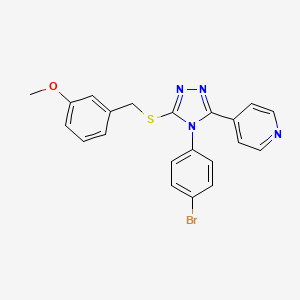
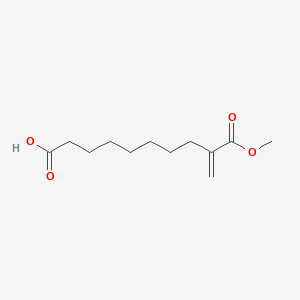
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044442.png)
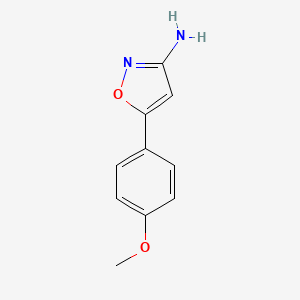
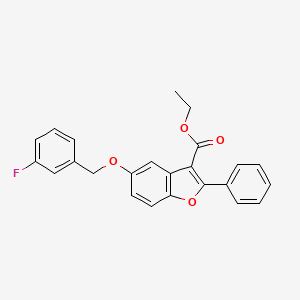
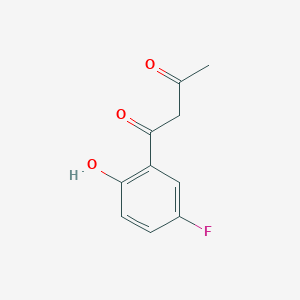
![N-(2-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044452.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044471.png)
![4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12044479.png)

